Chiral Purity: Enantiomerically Defined (R)-Configuration vs. Racemic Mixture
The (3R)-3-amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride is supplied with a minimum enantiomeric purity of 95% , providing a defined (R)-stereochemistry at the C3 position. In contrast, racemic 3-amino-3-(4-tert-butylphenyl)propanoic acid (CAS 282524-82-7) lacks stereochemical specification and is often sold as an undefined mixture .
| Evidence Dimension | Enantiomeric purity specification |
|---|---|
| Target Compound Data | ≥95% (R)-enantiomer |
| Comparator Or Baseline | Racemic mixture (undefined stereochemistry) |
| Quantified Difference | Single enantiomer vs. racemate |
| Conditions | Commercial specification per vendor certificate of analysis |
Why This Matters
Procurement of the defined (R)-enantiomer is essential for chiral synthesis applications where stereochemical fidelity directly impacts product yield and biological activity.
